molecular formula C5H5N3S B15338226 5-Amino-2-methylthiazole-4-carbonitrile

5-Amino-2-methylthiazole-4-carbonitrile

Cat. No.: B15338226
M. Wt: 139.18 g/mol
InChI Key: CCNOBBUJPWLYMB-UHFFFAOYSA-N
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Description

5-Amino-2-methylthiazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C5H5N3S . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylthiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylthiazole with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methylthiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-2-methylthiazole-4-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for the development of bioactive molecules .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives have shown promise in treating various diseases, including infections and cancer .

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Amino-2-methylthiazole-4-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-methylthiazole-4-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the thiazole ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

5-amino-2-methyl-1,3-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c1-3-8-4(2-6)5(7)9-3/h7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNOBBUJPWLYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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